Product packaging for 5-Bromo-2-(oxan-4-yl)-1,3-oxazole(Cat. No.:CAS No. 1895214-26-2)

5-Bromo-2-(oxan-4-yl)-1,3-oxazole

Cat. No.: B2585701
CAS No.: 1895214-26-2
M. Wt: 232.077
InChI Key: LZWFGOLGNLHQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(oxan-4-yl)-1,3-oxazole (Molecular Formula: C8H10BrNO2) is a brominated 1,3-oxazole derivative of significant interest in medicinal chemistry and early-stage drug discovery research. The 1,3-oxazole ring is a privileged five-membered heterocyclic scaffold, recognized for its prevalence in bioactive molecules and natural products . This compound features a bromine atom at the 5-position, which serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to diversify the molecular structure. The tetrahydropyran (oxan-4-yl) substituent at the 2-position contributes to the molecule's three-dimensionality and can influence its pharmacokinetic properties. As a class, 1,3-oxazole-containing compounds have demonstrated a wide spectrum of biological activities in research settings, including antibacterial, antifungal, antiviral, and cytotoxic effects, as well as inhibitory effects on various kinases . While the specific mechanism of action for this compound is target-dependent and requires further investigation, its structural features make it a valuable intermediate for constructing compound libraries aimed at hit identification and lead optimization campaigns, particularly in oncology and infectious disease research. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNO2 B2585701 5-Bromo-2-(oxan-4-yl)-1,3-oxazole CAS No. 1895214-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(oxan-4-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c9-7-5-10-8(12-7)6-1-3-11-4-2-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWFGOLGNLHQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Oxan 4 Yl 1,3 Oxazole

The synthesis of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole can be approached through various methodologies that address two primary challenges: the formation of the 2,5-disubstituted oxazole (B20620) ring and the regioselective bromination at the C5 position.

Regioselective Synthesis of the 5-Bromo-1,3-Oxazole Moiety

Achieving the correct placement of the bromine atom on the oxazole ring is a critical aspect of the synthesis. The electronic nature of the oxazole ring allows for electrophilic substitution, but controlling the position of this substitution requires specific strategies.

Direct bromination of an oxazole ring can be accomplished using electrophilic bromine sources such as N-bromosuccinimide (NBS). However, the regioselectivity of this reaction is highly dependent on the substituents already present on the oxazole ring and the reaction conditions. For instance, the electrophilic bromination of 2,5-dimethoxy-substituted aryloxazole with NBS in tetrahydrofuran (B95107) (THF) at room temperature can lead to a mixture of mono-, di-, and tri-brominated products, demonstrating the challenge in controlling the reaction's outcome. mdpi.com

Optimization of direct bromination involves careful selection of the solvent, temperature, and brominating agent. The inherent reactivity of the C2, C4, and C5 positions of the oxazole ring is influenced by the electronic effects of the substituents. For a 2-substituted oxazole like 2-(oxan-4-yl)-1,3-oxazole (B2932206), the C5 position is generally the most electron-rich and thus most susceptible to electrophilic attack. However, the C4 position can also be reactive. Therefore, achieving high regioselectivity for C5 bromination often requires fine-tuning the reaction parameters to favor substitution at the desired position over others.

Controlling regioselectivity in the bromination of oxazole derivatives is paramount for the efficient synthesis of specifically substituted compounds. While direct electrophilic bromination can be effective, alternative methods offer more precise control. One powerful strategy involves a directed lithiation-bromination sequence. researchgate.net This method has been successfully used for the regioselective C4 bromination of 5-substituted oxazoles. orgsyn.org In this approach, the oxazole is first treated with a strong base like n-butyllithium (n-BuLi). The initial deprotonation occurs at the most acidic C2 position, forming a 2-lithiooxazole intermediate. By carefully controlling the temperature and solvent (e.g., using DMF), this intermediate can equilibrate to a more stable acyclic isonitrile enolate. orgsyn.org Quenching this enolate with an electrophilic bromine source like NBS then directs the bromine to the C4 position with high selectivity. orgsyn.org

To achieve the target 5-bromo substitution, a different strategy is required. If starting with 2-(oxan-4-yl)-1,3-oxazole, direct bromination is the more likely path, as the C5 position is electronically activated by the ring oxygen and is often the preferred site for electrophilic attack in the absence of other strongly directing groups. The regioselectivity can be influenced by both steric and electronic factors of the oxan-4-yl substituent. stackexchange.com

Table 1: Comparison of Bromination Strategies for Oxazole Derivatives

Strategy Reagents Typical Position of Bromination Advantages Disadvantages Citation
Direct Electrophilic Bromination NBS, Br₂ in various solvents C5 or C4 (product mixture possible) Operationally simple, one step. Can lead to mixtures of regioisomers and poly-brominated products. mdpi.com

| Lithiation-Bromination | 1. n-BuLi, THF/DMF 2. NBS | C4 (for 5-substituted oxazoles) | High regioselectivity. | Requires cryogenic temperatures and strictly anhydrous conditions; multi-step process. | orgsyn.org |

Construction of the 1,3-Oxazole Ring System Incorporating the Oxan-4-yl Substituent

The formation of the core oxazole ring structure with the oxan-4-yl group at the C2 position can be achieved through various cyclization reactions starting from acyclic precursors.

Several classical and modern methods exist for the synthesis of 2,5-disubstituted oxazoles. These methods typically involve the condensation and subsequent cyclization of two components that provide the necessary atoms for the oxazole ring.

Robinson-Gabriel Synthesis : This method involves the cyclodehydration of α-acylamino ketones. acs.org To synthesize the target structure, one would start with an α-amino ketone and acylate it with a derivative of tetrahydropyran-4-carboxylic acid. Subsequent treatment with a dehydrating agent like sulfuric acid or phosphorus pentachloride would yield the 2-(oxan-4-yl)-1,3-oxazole ring.

Iodine-Catalyzed Tandem Oxidative Cyclization : A more modern approach involves the reaction of an aldehyde with an α-amino ketone in the presence of an iodine catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). acs.orgorganic-chemistry.orgresearchgate.net For the synthesis of the desired oxazole, tetrahydropyran-4-carboxaldehyde would be reacted with an appropriate α-amino ketone. This method is advantageous due to its use of readily available starting materials and metal-free conditions. acs.org

Copper-Catalyzed Cascade Reactions : Another contemporary method is the copper-catalyzed reaction of terminal alkenes with organic azides, which proceeds through a complex cascade of reactions to form 2,5-disubstituted oxazoles. rsc.org

Table 2: Overview of Cyclization Reactions for 2,5-Disubstituted Oxazoles

Reaction Name Precursors Key Reagents Description Citation
Robinson-Gabriel Synthesis α-Acylamino ketone H₂SO₄, POCl₃, PCl₅ Cyclodehydration of the precursor to form the oxazole ring. acs.orgijpsonline.com
Fischer Oxazole Synthesis Cyanohydrin, Aldehyde Anhydrous HCl Reaction between a cyanohydrin and an aldehyde in the presence of dry acid. ijpsonline.com
Iodine-Catalyzed Cyclization Aldehyde, α-Amino ketone I₂, TBHP, NaHCO₃ A metal-free tandem oxidative cyclization that is efficient and has good functional group compatibility. acs.orgorganic-chemistry.org
Van Leusen Synthesis Aldehyde, TosMIC Base (e.g., K₂CO₃) Forms 5-substituted oxazoles through the reaction of an aldehyde with tosylmethyl isocyanide. ijpsonline.comnih.gov

The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring, specifically for preparing 5-substituted oxazoles. ijpsonline.commdpi.com The reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govwikipedia.org The aldehyde provides the carbon atom for the C4 position and its substituent, while TosMIC provides the C2 and C5 atoms and the nitrogen atom. nih.gov

A direct Van Leusen synthesis to produce a 2-substituted oxazole like 2-(oxan-4-yl)-1,3-oxazole is not standard, as the aldehyde precursor typically ends up at C4. However, variations of the Van Leusen reaction have been developed. For example, one-pot syntheses using TosMIC, aldehydes, and aliphatic halides in ionic liquids have been used to create 4,5-disubstituted oxazoles. nih.govmdpi.com To incorporate the oxan-4-yl group at the C2 position, an alternative strategy would be necessary. This might involve using a precursor other than an aldehyde that already contains the oxan-4-yl moiety and can react with a TosMIC-like reagent in a way that places the substituent at C2. More commonly, other cyclization methods, such as the Robinson-Gabriel or related syntheses, are employed when the substituent is required at the C2 position.

Convergent and Divergent Synthetic Approaches for this compound

A convergent synthesis would involve preparing key fragments of the molecule separately and then combining them in the later stages. For this compound, a likely convergent approach would be:

Synthesis of the 2-(oxan-4-yl)-1,3-oxazole core using one of the cyclization methods described above (e.g., from tetrahydropyran-4-carboxaldehyde or a derivative).

Regioselective bromination of the pre-formed oxazole ring at the C5 position as a final step.

A divergent synthesis would begin with a common intermediate that can be elaborated into a variety of different final products. In this context, the 2-(oxan-4-yl)-1,3-oxazole intermediate is a key branch point. From this common precursor, a range of analogues could be synthesized. For example:

Synthesize a quantity of 2-(oxan-4-yl)-1,3-oxazole.

In separate reactions, subject this intermediate to different halogenating agents (e.g., NBS for bromination, NCS for chlorination, etc.) to create a library of 5-halo-2-(oxan-4-yl)-1,3-oxazoles.

This strategy is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, where the goal is to assess how different substituents at a particular position affect the molecule's biological activity.

Palladium-Catalyzed Annulation and Cross-Coupling Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. Several palladium-catalyzed routes are applicable for constructing the this compound framework.

One prominent method involves the reaction of N-propargylamides with aryl or vinyl halides. nih.gov For the target molecule, a plausible route would start with N-propargyl-tetrahydropyran-4-carboxamide. This intermediate would undergo a palladium-catalyzed coupling with a suitable brominating agent or a bromo-substituted coupling partner, followed by an in-situ cyclization to form the oxazole ring. nih.govorganic-chemistry.org The reaction typically employs a catalyst system such as Pd₂(dba)₃ with a phosphine (B1218219) ligand like tri(2-furyl)phosphine, and a base such as sodium tert-butoxide (NaOtBu). organic-chemistry.org

Another powerful strategy involves the palladium-catalyzed C-H activation and annulation of amides with ketones. organic-chemistry.org In this approach, tetrahydropyran-4-carboxamide could be reacted with a bromo-substituted α-haloketone or a related species. This process would form the C2-N and C5-O bonds of the oxazole ring in a sequential, one-pot operation, often promoted by a palladium catalyst in conjunction with an oxidant. organic-chemistry.org

Furthermore, palladium-catalyzed cross-coupling reactions can be performed on a pre-existing oxazole ring. For instance, a 2-(oxan-4-yl)-1,3-oxazole could be synthesized first, followed by a selective C-H activation/bromination at the C5 position. Alternatively, a 5-bromooxazole (B1343016) precursor could undergo a Negishi, Suzuki, or Stille cross-coupling reaction to introduce the oxan-4-yl moiety, although this is generally less direct. nih.gov

Metal-Free and Green Chemistry Approaches to Oxazole Formation

Growing environmental concerns have spurred the development of metal-free and green synthetic methods. These approaches aim to reduce hazardous waste and improve energy efficiency, offering sustainable alternatives to traditional metal-catalyzed reactions. ijpsonline.com

A notable metal-free strategy for synthesizing 2,5-disubstituted oxazoles is the iodine-catalyzed tandem oxidative cyclization. nih.gov This method could involve the reaction of tetrahydropyran-4-carbaldehyde with an amino ketone derivative in the presence of molecular iodine as the catalyst. The reaction proceeds under mild conditions and avoids the use of toxic metals, making it an environmentally benign option. nih.gov

Other transition metals, often considered more "green" than palladium, can also be employed. Copper-catalyzed cascade reactions, for example, can produce 2,5-disubstituted oxazoles from readily available alkenes and azides under aerobic conditions. rsc.org Similarly, cobalt-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes presents another efficient route. rsc.org

Green chemistry principles also encourage the use of alternative energy sources. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate the formation of oxazole derivatives, often leading to higher yields in significantly shorter reaction times compared to conventional heating. ijpsonline.com The synthesis of this compound could potentially be optimized using microwave irradiation, particularly in solvent-free conditions or with eco-friendly solvents like water or ethanol. ijpsonline.comresearchgate.net

Influence of Oxan-4-yl Moiety on Reaction Pathways and Yields

The oxan-4-yl (tetrahydropyran-4-yl) group at the C2 position is a non-aromatic, saturated aliphatic substituent that can exert significant steric and electronic effects on the synthetic pathway.

Steric Influence: The oxan-4-yl group is sterically bulky. This bulk can hinder the approach of reagents to the reaction center, potentially lowering reaction rates and yields compared to syntheses involving smaller substituents like methyl or phenyl groups. wikipedia.org In palladium-catalyzed cross-coupling reactions, for example, the steric hindrance might impede the formation of the key transition state, requiring more forcing conditions or specialized, less hindered catalysts. organic-chemistry.org

Coordinating Effects: The oxygen atom within the oxan-4-yl ring can act as a Lewis base, potentially coordinating to metal catalysts (e.g., palladium, copper, cobalt). This chelation effect can be a double-edged sword. It could favorably pre-organize the substrate for an intramolecular reaction, leading to rate enhancement and improved selectivity. Conversely, it could lead to catalyst sequestration or the formation of an unreactive off-cycle intermediate, thereby inhibiting the desired transformation. The ultimate effect would depend on the specific catalyst, solvent, and reaction mechanism.

Chemical Transformations and Reactivity of 5 Bromo 2 Oxan 4 Yl 1,3 Oxazole

Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position

The bromine atom at the C-5 position of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole serves as a valuable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules. nih.gov

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgyonedalabs.com In the context of this compound, this reaction facilitates the introduction of various aryl and heteroaryl groups at the C-5 position. The general reaction involves the palladium-catalyzed coupling of the bromo-oxazole with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. libretexts.orgorganic-chemistry.org

The catalytic cycle typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and functional group tolerance. organic-chemistry.orgnih.gov For instance, catalyst systems based on Pd2(dba)3 and bulky, electron-rich phosphine (B1218219) ligands have proven effective for coupling aryl bromides. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromooxazole Derivatives

EntryAryl/Heteroaryl Boronic AcidCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(PPh3)4Na2CO3Toluene/Ethanol/WaterHigh
23,5-bis(Trifluoromethyl)phenylboronic acidPd2(dba)3 / Ligand 1K3PO4Dioxane82 nih.gov
34-Anisylboronic acidPd2(dba)3 / Ligand 1K3PO4Dioxane74 nih.gov
42-Methylphenylboronic acidPd2(dba)3 / Ligand 1K3PO4DioxaneGood to Excellent nih.gov
52-PyridylboronatePd2(dba)3 / Ligand 1KFDioxane85 nih.gov

This table is illustrative and specific yields for this compound would require experimental data.

Stille, Heck, and Sonogashira Coupling Reactions

Beyond the Suzuki-Miyaura coupling, the C-5 bromine atom of this compound can participate in other significant palladium-catalyzed cross-coupling reactions.

The Stille coupling reaction forms carbon-carbon bonds by coupling the bromo-oxazole with an organotin reagent. youtube.com While effective, the toxicity of organotin compounds is a notable drawback. libretexts.org

The Heck reaction involves the coupling of the bromo-oxazole with an alkene to form a new C-C bond at the vinylic position. youtube.comrsc.org This reaction provides a direct method for the alkenylation of the oxazole (B20620) ring.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-oxazole and a terminal alkyne, leading to the synthesis of 5-alkynyl-2-(oxan-4-yl)-1,3-oxazoles. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper salts and requires a base. wikipedia.orglibretexts.org The resulting alkynylated oxazoles are valuable intermediates for further synthetic transformations. mdpi.com

Amination (Buchwald-Hartwig) and Oxygenation Reactions at the C-5 Position

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of a wide range of primary and secondary amines at the C-5 position of the oxazole ring, providing access to 5-amino-2-(oxan-4-yl)-1,3-oxazole derivatives. wikipedia.orgnih.gov The development of specialized ligands has significantly expanded the scope and efficiency of this transformation. organic-chemistry.orgnih.gov

Palladium-catalyzed oxygenation reactions can be employed to introduce hydroxyl or alkoxy groups at the C-5 position, though this is a less common transformation compared to C-C and C-N bond-forming reactions. These reactions often require specific ligands and reaction conditions to achieve efficient C-O coupling.

Nucleophilic Substitution Reactions Involving the Bromine Atom

While palladium-catalyzed reactions are the most prevalent for functionalizing the C-5 position, direct nucleophilic substitution of the bromine atom can also occur, particularly with certain nucleophiles. However, the electron-rich nature of the oxazole ring can make it less susceptible to nucleophilic attack compared to other aromatic systems. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles may be required to displace the bromide. rsc.org In some cases, the oxazole ring itself can be susceptible to cleavage under harsh nucleophilic conditions. slideshare.net

Electrophilic Aromatic Substitution Reactions on the Oxazole Ring and Oxan-4-yl Moiety

Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. msu.edu When such reactions do occur, they typically proceed at the C-4 position, which is the most electron-rich carbon atom in the oxazole ring. However, the presence of the bromo substituent at C-5 further deactivates the ring, making electrophilic substitution even more challenging.

The oxan-4-yl moiety, being a saturated heterocyclic ring, is generally unreactive towards electrophilic aromatic substitution. Reactions involving this part of the molecule would typically require functionalization of the ring itself, as discussed in the next section.

Transformations of the Oxan-4-yl Substituent

The oxan-4-yl (tetrahydropyran) ring offers opportunities for further chemical modification, although it is generally more stable than the oxazole ring. msu.edu Potential transformations could include:

Ring-opening reactions: Under acidic conditions, the ether linkage in the tetrahydropyran (B127337) ring can be cleaved. youtube.com

Oxidation: Oxidation of the secondary alcohol that would be formed upon opening the tetrahydropyran ring, or oxidation at other positions on the ring under specific conditions.

Substitution reactions: Functional groups on the tetrahydropyran ring, if present, could be subjected to substitution reactions.

These transformations would typically require harsher conditions than those used for modifying the oxazole ring and would need to be carefully controlled to avoid decomposition of the entire molecule. numberanalytics.com

Functional Group Interconversions on the Tetrahydropyran Ring

The tetrahydropyran ring in this compound, while generally stable, offers latent opportunities for chemical modification. The presence of the oxygen heteroatom influences the reactivity of the adjacent carbon atoms, and the substitution pattern can direct the course of chemical reactions. Key functional group interconversions on the tetrahydropyran ring are detailed below.

One common transformation is the conversion of a hydroxyl group at a position on the tetrahydropyran ring to other functionalities. For instance, a hypothetical precursor, 5-bromo-2-(4-hydroxytetrahydro-2H-pyran-4-yl)-1,3-oxazole, could serve as a versatile intermediate. The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. This allows for the introduction of amines, azides, cyanides, and other functional groups.

For example, the conversion of a hydroxyl group to an amino group is a valuable transformation in the synthesis of bioactive molecules. This can be achieved through a two-step process involving mesylation followed by nucleophilic substitution with an amine or azide (B81097), which is subsequently reduced.

Starting Functional GroupReagents and ConditionsProduct Functional GroupNotes
Hydroxyl (-OH)1. MsCl, Et3N 2. NaN3, DMF 3. H2, Pd/CAmine (-NH2)A three-step sequence involving mesylation, azide displacement, and reduction.
Hydroxyl (-OH)PBr3Bromo (-Br)Direct bromination of the alcohol.
Ketone (C=O) at C4NaBH4, MeOHHydroxyl (-OH)Reduction of a ketone to a secondary alcohol.
Ketone (C=O) at C4R-MgBr, Et2OTertiary Alcohol (-C(OH)R)Grignard reaction to introduce an alkyl/aryl group.

Stereochemical Aspects of Oxan-4-yl Transformations

The stereochemistry of reactions on the tetrahydropyran ring is of paramount importance, as the spatial arrangement of substituents can significantly impact the biological activity of the molecule. The chair-like conformation of the tetrahydropyran ring and the nature of the substituents influence the stereochemical outcome of reactions.

In nucleophilic substitution reactions at a chiral center on the tetrahydropyran ring, the stereochemistry is often dictated by the reaction mechanism. For instance, an S\N2 reaction will proceed with inversion of configuration, while an S\N1 reaction would lead to a racemic or diastereomeric mixture.

The reduction of a ketone at the 4-position of the tetrahydropyran ring can lead to the formation of two diastereomeric alcohols. The stereoselectivity of such a reduction can be influenced by the choice of reducing agent and the steric hindrance around the carbonyl group. Bulky reducing agents will preferentially attack from the less hindered face, leading to a higher diastereomeric excess of one isomer.

TransformationKey Stereochemical ConsiderationExpected OutcomeControlling Factors
Nucleophilic substitution at a chiral centerInversion vs. Retention/RacemizationInversion for S\N2, mixture for S\N1Reaction mechanism (S\N1 vs. S\N2), nature of leaving group and nucleophile.
Reduction of a C4-ketoneAxial vs. Equatorial attack of hydrideFormation of diastereomeric alcoholsSteric bulk of the reducing agent, conformation of the ring.
Addition to a C4-ketoneFacial selectivity of nucleophilic attackFormation of diastereomeric tertiary alcoholsSteric hindrance, chelation control with certain reagents.

The presence of the 5-bromo-1,3-oxazole moiety at the 4-position of the tetrahydropyran ring can also exert a stereodirecting effect. The bulky and electron-withdrawing nature of the oxazole ring can influence the conformational preference of the tetrahydropyran ring and hinder or facilitate attack from a particular face.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Oxan 4 Yl 1,3 Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

¹H (proton) and ¹³C (carbon-13) NMR spectra would provide the primary framework for the structural assignment of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole.

In the ¹H NMR spectrum, the chemical shift (δ) of each proton signal would indicate its electronic environment. For instance, the single proton on the oxazole (B20620) ring is expected to appear in the aromatic region, with its precise chemical shift influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the bromine substituent. The protons of the oxan ring would exhibit characteristic signals in the aliphatic region. The proton at the 4-position of the oxan ring, being attached to a carbon linked to the oxazole ring, would likely show a distinct downfield shift compared to the other oxan protons. The multiplicity of each signal, determined by spin-spin coupling with neighboring protons, would reveal the connectivity of the proton network. The coupling constants (J) would provide valuable information about the dihedral angles between adjacent protons, aiding in the conformational analysis of the oxan ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the oxazole ring would be characteristic of a heteroaromatic system, with the carbon atom bonded to bromine showing a significant shift due to the halogen's influence. The carbon atoms of the oxan ring would appear in the aliphatic region of the spectrum. Decoupled ¹³C NMR spectra are typically recorded, meaning the signals appear as singlets, simplifying the spectrum and focusing on the chemical environment of each carbon.

A detailed analysis of the chemical shifts and coupling constants from both ¹H and ¹³C NMR spectra would allow for the initial assignment of the core structure of the molecule.

Interactive Data Table: Predicted ¹H NMR Data for this compound (Note: As experimental data is unavailable, this table is a representation of the type of data that would be collected and is based on general principles of NMR spectroscopy. Actual values may vary.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Oxazole-H47.0 - 8.0s (singlet)N/A
Oxan-H43.0 - 3.5m (multiplet)-
Oxan-H2, H6 (axial)3.2 - 3.8m (multiplet)-
Oxan-H2, H6 (equatorial)3.8 - 4.2m (multiplet)-
Oxan-H3, H5 (axial)1.5 - 2.0m (multiplet)-
Oxan-H3, H5 (equatorial)1.8 - 2.3m (multiplet)-

Interactive Data Table: Predicted ¹³C NMR Data for this compound (Note: As experimental data is unavailable, this table is a representation of the type of data that would be collected and is based on general principles of NMR spectroscopy. Actual values may vary.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Oxazole-C2160 - 170
Oxazole-C4120 - 130
Oxazole-C5110 - 120
Oxan-C435 - 45
Oxan-C2, C665 - 75
Oxan-C3, C530 - 40

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments made from 1D NMR and to elucidate the complete bonding network and stereochemistry, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing correlations between protons that are on adjacent carbon atoms. This would be crucial for tracing the connectivity of the protons within the oxan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton and carbon assignments for each CHn group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for establishing the connectivity between different parts of the molecule, for example, by showing a correlation between the protons on the oxan ring and the carbons of the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. NOESY data would be instrumental in determining the stereochemistry and preferred conformation of the oxan ring and its orientation relative to the oxazole ring.

Together, these 2D NMR techniques would provide a comprehensive and unambiguous structural elucidation of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are characteristic of the types of chemical bonds present.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching vibrations of the oxan and oxazole rings, C-O and C-N stretching vibrations within the heterocyclic rings, and the C-Br stretching vibration. The exact positions of these bands would provide a unique "fingerprint" for the molecule.

Raman spectroscopy, which is sensitive to changes in polarizability, would provide complementary information. Non-polar bonds often give rise to strong Raman signals, and this technique could be particularly useful for observing the vibrations of the C-C and C=N bonds within the molecular framework.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₈H₁₀BrNO₂), HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Furthermore, by inducing fragmentation of the molecular ion, the resulting fragmentation pattern in the mass spectrum would provide valuable structural information. The analysis of these fragment ions would help to confirm the connectivity of the oxazole and oxan rings.

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This would allow for an unambiguous determination of the molecular geometry and the conformation of the oxan ring in the solid state (e.g., chair, boat, or twist-boat). The crystal packing and any intermolecular interactions, such as hydrogen bonding or halogen bonding, would also be revealed, providing insights into the solid-state properties of the compound.

Advanced Spectroscopic Probes for Electronic and Vibrational Properties

Further characterization of the electronic and vibrational properties of this compound could be achieved using more advanced spectroscopic techniques. For example, UV-Visible spectroscopy would provide information about the electronic transitions within the molecule, particularly those associated with the π-system of the oxazole ring. Techniques such as resonance Raman spectroscopy could be used to selectively enhance the vibrational modes coupled to these electronic transitions, providing more detailed insight into the molecule's electronic structure.

Theoretical and Computational Chemistry Studies of 5 Bromo 2 Oxan 4 Yl 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

To determine the most stable structure of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole, researchers would typically employ Density Functional Theory (DFT) or ab initio methods. researchgate.net These computational techniques solve the Schrödinger equation, albeit with approximations, to find the geometry that corresponds to the lowest energy state. For similar molecules, the B3LYP functional combined with a basis set like 6-311++G(d,p) has been shown to provide reliable results that align well with experimental data. ajchem-a.com

For this compound, geometry optimization would likely reveal the preferred conformation of the oxane ring (a saturated six-membered ring containing an oxygen atom) and its spatial orientation relative to the planar oxazole (B20620) ring. The bond lengths, bond angles, and dihedral angles would be precisely calculated. For instance, in related heterocyclic compounds, C-C bond lengths in ring structures are typically around 1.53 Å, while C-N bonds can vary, indicating the degree of electron delocalization. wu.ac.th

Table 1: Predicted Structural Parameters for this compound (Illustrative)

ParameterPredicted Value Range
C-Br Bond Length~1.85 - 1.95 Å
C=N Bond Length (oxazole)~1.30 - 1.35 Å
C-O Bond Length (oxazole)~1.35 - 1.40 Å
C-O-C Angle (oxane)~109° - 112°

Note: This table is illustrative and based on general values for similar structures. Specific calculations for this compound are required for accurate data.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For similar oxadiazole compounds, calculated HOMO-LUMO gaps have been in the range of 4.48 eV, suggesting good kinetic stability. ajchem-a.com

From these energies, various chemical reactivity descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors

ParameterFormulaIllustrative Value
EHOMO-~ -6.5 eV
ELUMO-~ -2.0 eV
Energy Gap (ΔE)ELUMO - EHOMO~ 4.5 eV
Ionization Potential (I)-EHOMO~ 6.5 eV
Electron Affinity (A)-ELUMO~ 2.0 eV
Electronegativity (χ)(I+A)/2~ 4.25 eV
Chemical Hardness (η)(I-A)/2~ 2.25 eV

Note: These values are hypothetical and serve to illustrate the types of data obtained from HOMO-LUMO analysis.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps regions of positive and negative electrostatic potential onto the electron density surface.

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are typically associated with lone pairs on electronegative atoms (like oxygen and nitrogen) and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are often found around hydrogen atoms and are sites for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring, making them probable sites for interaction with electrophiles. The bromine atom, due to the "sigma-hole" phenomenon, could also present a region of positive potential, making it a site for halogen bonding. scispace.com

Mechanistic Investigations of Reactions Involving this compound

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions.

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathway. This involves locating the transition state—the highest energy point along the reaction coordinate—which acts as the barrier to the reaction. The energy of the transition state determines the activation energy and, consequently, the reaction rate. For bromooxazole compounds, reactions such as Suzuki-Miyaura cross-coupling are common, and computational studies can elucidate the energetics of the catalytic cycle involving palladium catalysts. researchgate.netsci-hub.se

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the energies of reactants, products, and transition states. researchgate.net For catalytic reactions, each step of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—can be modeled to understand the role of the catalyst and identify the rate-determining step.

Prediction and Correlation of Spectroscopic Parameters

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

No published studies were found that specifically predict the NMR chemical shifts (¹H and ¹³C) or vibrational frequencies for this compound using computational methods such as Density Functional Theory (DFT). While general principles of NMR and IR spectroscopy can be applied to estimate the expected spectral regions for the functional groups present in the molecule, precise, computationally derived data and their correlation with experimental values are not available.

Theoretical UV-Vis Absorption and Emission Spectra

There is no available research detailing the theoretical investigation of the electronic transitions, maximum absorption wavelengths (λmax), or emission properties of this compound through methods like Time-Dependent Density Functional Theory (TD-DFT).

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

No molecular dynamics (MD) simulation studies for this compound have been published. Such simulations would be invaluable for understanding the flexibility of the oxane ring, its orientation relative to the oxazole ring, and how the molecule interacts with itself and with potential solvent molecules over time.

Studies on Non-Covalent Interactions and Supramolecular Assembly

Specific computational analyses of the non-covalent interactions, such as halogen bonding from the bromine atom or hydrogen bonding involving the oxane oxygen, and their role in the potential supramolecular assembly of this compound are absent from the scientific literature.

Applications As a Versatile Synthetic Building Block and in Advanced Functional Materials

Precursor in the Rational Design and Synthesis of Complex Organic Molecules

The reactivity of the 5-bromo-1,3-oxazole moiety serves as a cornerstone for the construction of intricate molecular frameworks. The bromine atom at the C5 position is particularly amenable to a variety of cross-coupling reactions, providing a reliable handle for the introduction of diverse substituents and the elaboration of the core structure.

Construction of Fused-Ring Systems and Polycyclic Architectures

The 1,3-oxazole ring is a common motif in numerous biologically significant natural products, many of which possess complex, polycyclic structures. lifechemicals.com The synthetic utility of 5-bromo-oxazoles extends to the construction of fused heterocyclic systems. While direct examples involving 5-Bromo-2-(oxan-4-yl)-1,3-oxazole are not extensively documented, the principles are well-established with analogous structures. For instance, 5-hydrazinyl-1,3,4-oxadiazole, a related heterocyclic compound, serves as a starting material for the synthesis of fused ring systems like triazolo[3,4-b] nih.govacs.orgaip.orgoxadiazoles (B1248032) through reactions with reagents such as carbon disulfide or cyanogen (B1215507) bromide. cornell.edu This suggests that this compound could similarly be converted to a hydrazino derivative and subsequently used to build fused polycyclic architectures.

Furthermore, bromo-oxazoles are key precursors in palladium-catalyzed cross-coupling reactions, which are instrumental in building complex molecular frameworks. researchgate.net The synthesis of macrocycles containing oxazole (B20620) units has been successfully achieved using functionalized oxazole building blocks, highlighting their role in creating large, complex structures. nih.govacs.org The bromine atom on this compound can be readily displaced or used in coupling reactions to append other ring systems, paving the way for the synthesis of novel polycyclic compounds.

Table 1: Potential Reactions for Fused-Ring Synthesis from Bromo-oxazole Derivatives

Reaction TypeReagentsPotential Product
Palladium-catalyzed cross-couplingOrganoboron compounds (Suzuki coupling)Aryl- or heteroaryl-substituted oxazoles
Palladium-catalyzed cross-couplingOrganotin compounds (Stille coupling)Alkenyl- or aryl-substituted oxazoles
Nucleophilic Aromatic SubstitutionHydrazine5-Hydrazinyl-2-(oxan-4-yl)-1,3-oxazole
Intramolecular CyclizationFunctionalized side chainsBicyclic or polycyclic oxazole derivatives

Strategic Incorporation of the Oxan-4-yl Moiety for Steric and Electronic Effects

The oxan-4-yl (tetrahydropyranyl) group at the C2 position of the oxazole ring is not merely a passive substituent. Its incorporation is a strategic choice that imparts specific steric and electronic properties to the molecule. Tetrahydro-4H-pyran-4-one, a related structure, is recognized as a valuable building block in organic synthesis due to its reactivity and the conformational constraints it imposes. chemicalbook.com

The oxan-4-yl moiety is a non-planar, saturated heterocyclic ring. This introduces significant steric bulk, which can influence the conformational preferences of the molecule and direct the approach of reagents in subsequent synthetic steps. This steric hindrance can be exploited to achieve diastereoselectivity in reactions at or near the oxazole core.

Role in the Development of Functional Polymers and Advanced Materials

The unique combination of a reactive bromo-substituent and a stable heterocyclic core makes this compound a promising candidate for the development of novel functional polymers and advanced materials.

Exploration of Electronic and Optical Properties for Organic Electronics

Oxazole-containing compounds have been investigated for their potential in materials science, including their use in polymers with specific electronic properties. smolecule.com The synthesis of oxazolyl-functionalized polymers has been reported, demonstrating the feasibility of incorporating this heterocycle into macromolecular chains. smu.ac.za While the specific electronic and optical properties of polymers derived from this compound have not been extensively studied, the broader class of oxazole derivatives offers insights into their potential.

The oxazole ring is an electron-deficient aromatic system, and when incorporated into a polymer backbone, it can influence the material's electronic characteristics. The bromine atom in this compound can be utilized as a reactive site for polymerization reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers. These polymers could exhibit interesting photophysical properties, such as fluorescence, making them candidates for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The oxan-4-yl group could further modulate these properties by affecting the polymer's morphology and intermolecular packing.

Design of Self-Assembled Structures and Supramolecular Polymers

Supramolecular chemistry, which involves the study of non-covalent interactions, has emerged as a powerful tool for the bottom-up fabrication of complex, functional materials. nih.gov Oxazole-based building blocks have been employed in the synthesis of macrocycles and scaffolds intended for use in supramolecular chemistry. nih.govacs.orgtum.de The ability of molecules to self-assemble into well-defined structures is critical for the development of smart materials, sensors, and drug delivery systems.

This compound possesses features that make it an attractive monomer for the design of self-assembling systems. The oxazole core can participate in π-π stacking interactions, while the oxygen atom of the oxan-4-yl group and the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. By strategically modifying the molecule, for example, by introducing hydrogen bond donors through reactions at the bromine position, it is possible to program the self-assembly of these molecules into higher-order structures like nanofibers, gels, or vesicles. These self-assembled materials could find applications in areas such as tissue engineering and controlled release.

Intermediate in Agrochemical Research and Related Fields (Focus on Synthetic Strategy)

The oxazole scaffold is a prevalent feature in a variety of biologically active compounds, including those with applications in agriculture. aip.org Oxazole derivatives have been identified as possessing herbicidal, fungicidal, and plant growth regulatory properties. thepharmajournal.comresearchgate.net Consequently, this compound represents a valuable intermediate for the synthesis of new agrochemicals.

The synthetic strategy in this field often revolves around the diversification of a core structure to create a library of related compounds for biological screening. The bromine atom of this compound is the key reactive handle for this purpose. Through various cross-coupling reactions, a wide array of aryl, heteroaryl, and alkyl groups can be introduced at the C5 position of the oxazole ring.

Table 2: Synthetic Strategies for Agrochemical Derivatives from this compound

Synthetic TransformationReagents and ConditionsTarget MoietyPotential Agrochemical Application
Suzuki CouplingArylboronic acids, Pd catalyst, baseBiaryl structuresHerbicides, Fungicides
Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, baseAlkynyl-oxazolesInsecticides, Nematicides
Buchwald-Hartwig AminationAmines, Pd catalyst, baseAmino-substituted oxazolesPlant Growth Regulators
Stille CouplingOrganostannanes, Pd catalystAryl- or vinyl-substituted oxazolesFungicides

This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting compounds. The oxan-4-yl group can also play a role in modulating the biological activity and physical properties, such as solubility and stability, of the final agrochemical product.

Application in Ligand Design for Organometallic and Organocatalysis

The utility of "this compound" as a direct precursor in the design of ligands for organometallic and organocatalysis is not extensively documented in publicly available scientific literature. However, the structural motifs present in the molecule—a halogenated oxazole ring and a tetrahydropyran (B127337) (oxolane) group—suggest its potential as a versatile building block in the synthesis of more complex ligand architectures.

The bromo-substituted oxazole core is a key feature, offering a reactive handle for various cross-coupling reactions. Methodologies for the synthesis of bromooxazoles and their subsequent functionalization through reactions like the Suzuki-Miyaura coupling are well-established. researchgate.netsci-hub.se These reactions allow for the introduction of a wide array of substituents at the 5-position of the oxazole ring, which could be designed to coordinate with metal centers.

While direct studies on this compound are scarce, research on analogous oxazole-containing ligands provides insight into their potential applications. For example, oxazole-based structures are found in naturally occurring peptides and have been adapted for use as ligands in transition metal catalysis. mdpi.comresearchgate.net Vanadium complexes featuring oxazole-oxazoline ligands have demonstrated catalytic activity in both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.comresearchgate.net The electronic properties and steric hindrance of the substituents on the oxazole ring can significantly influence the catalytic activity and the properties of the resulting polymers. mdpi.comresearchgate.net

Furthermore, the synthesis of various functionalized oxazoles and related heterocycles like 1,3,4-oxadiazoles highlights the broad potential of these scaffolds in coordination chemistry. nih.govnih.gov The synthesis of bromo-containing oxadiazoles and their subsequent substitution reactions demonstrate a viable pathway for creating elaborate ligand systems. nih.gov

The general synthetic accessibility of substituted oxazolines and oxazoles from various precursors underscores the fundamental importance of these heterocycles in organic synthesis. organic-chemistry.org The tetrahydropyran moiety in "this compound" could also play a role in modulating the solubility and steric properties of potential ligands derived from it.

Although no specific data tables or detailed research findings on the direct application of "this compound" in ligand design could be compiled due to a lack of available literature, the chemical nature of the compound strongly suggests its suitability as a synthon for developing novel ligands. Future research in this area could explore its derivatization and subsequent coordination with various transition metals to investigate their catalytic potential in a range of organic transformations.

Challenges and Future Research Trajectories

Advancing Sustainable and Eco-Friendly Synthetic Methodologies

The development of green and sustainable synthetic routes is a cornerstone of modern chemistry. Future research on 5-Bromo-2-(oxan-4-yl)-1,3-oxazole will undoubtedly focus on methodologies that minimize environmental impact while maximizing efficiency.

Current synthetic approaches to oxazole (B20620) derivatives often rely on classical methods like the Robinson-Gabriel, Bredereck, and van Leusen reactions. While effective, these can involve harsh reagents, stoichiometric activators, and significant waste generation. The future lies in adapting these and developing new pathways that adhere to green chemistry principles.

Key Research Thrusts:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for oxazole synthesis. Investigating microwave-assisted protocols for the cyclization steps leading to this compound could offer a more energy-efficient and rapid production method.

Catalytic Innovations: Moving beyond stoichiometric reagents to catalytic systems is crucial. Research into earth-abundant metal catalysts, such as those based on calcium, for the formation of the oxazole ring represents a significant step towards sustainability. These catalysts are less toxic and more environmentally benign than many traditional options.

Greener Solvents: Exploring the use of safer, renewable, or recyclable solvents in the synthesis of this compound is essential. Water, ionic liquids, or bio-derived solvents could replace conventional volatile organic compounds.

One-Pot Reactions: Designing one-pot sequences, where multiple synthetic steps are performed in a single reactor without isolating intermediates, can significantly improve process efficiency and reduce waste. A future goal would be to develop a one-pot synthesis of this compound from simple, readily available starting materials.

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The bromine atom at the C5 position and the oxane moiety at C2 are key functional handles that dictate the reactivity of this compound. A major avenue for future research is to explore and expand the repertoire of its chemical transformations.

The bromo-substituent is a well-established precursor for a variety of cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

Key Research Thrusts:

Advanced Cross-Coupling Reactions: While Suzuki-Miyaura coupling of bromooxazoles is known, a systematic exploration of other modern cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig, Stille) with this compound is warranted. This would enable the introduction of a wide array of functional groups at the C5 position, generating diverse libraries of new compounds.

C-H Activation: Direct C-H activation at the oxazole ring or the oxane moiety represents a highly atom-economical approach to functionalization, avoiding the pre-functionalization required in traditional cross-coupling. Developing regioselective C-H activation protocols would be a significant breakthrough.

Diels-Alder and Cycloaddition Reactions: The oxazole ring can act as an azadiene in inverse electron demand Diels-Alder reactions, providing a route to complex nitrogen-containing heterocycles like pyridines. Investigating the cycloaddition potential of this compound could unlock pathways to entirely new molecular scaffolds.

Photoredox Catalysis: Leveraging photoredox catalysis could enable novel transformations under mild conditions, such as radical additions or functionalizations that are not accessible through traditional thermal methods.

Integration of Advanced Computational Modeling for High-Throughput Design and Prediction

Computational chemistry offers powerful tools to accelerate the discovery process by predicting molecular properties and guiding experimental design. For this compound, integrating computational modeling can streamline the development of new derivatives with tailored functions.

Techniques like Density Functional Theory (DFT), molecular docking, and quantitative structure-activity relationship (QSAR) studies are increasingly integral to modern chemical research.

Key Research Thrusts:

Property Prediction: Employing DFT and other quantum mechanical methods to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives. This can help in understanding its reactivity patterns and identifying promising candidates for specific applications.

Virtual Screening and Docking: For applications in drug discovery, molecular docking studies can predict the binding affinity and mode of interaction of derivatives with biological targets like enzymes or receptors. This allows for the high-throughput virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and testing.

ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development. Applying these models to virtual libraries based on the this compound scaffold can help in designing molecules with better pharmacokinetic profiles.

Development of Automated Synthesis and Flow Chemistry Protocols for Scalable Production

To move from laboratory-scale curiosities to readily available building blocks for broader applications, efficient and scalable synthetic methods are required. Automated synthesis and continuous flow chemistry offer significant advantages over traditional batch processing in terms of safety, efficiency, and scalability.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters, improved heat and mass transfer, and the safe handling of hazardous intermediates.

Key Research Thrusts:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound. This could involve using packed-bed reactors with immobilized catalysts or reagents to streamline the reaction and purification steps.

Automated Library Synthesis: Integrating flow chemistry with automated liquid handlers and purification systems to enable the rapid synthesis of a library of derivatives based on the this compound core. This would greatly accelerate the exploration of its structure-activity relationships.

Telescoped Reactions: Designing multi-step flow sequences where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification. A telescoped flow synthesis could start from basic precursors and yield highly functionalized derivatives in a continuous, automated fashion.

Exploration of Unconventional Applications in Emerging Scientific Disciplines

While oxazoles are well-established in medicinal chemistry, their utility extends to other scientific domains. The unique combination of the bromo-oxazole and the oxane ring in this compound may impart properties suitable for these emerging areas.

Key Research Thrusts:

Materials Science: The planar, aromatic oxazole ring can participate in π-stacking interactions, making it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs), or as a component in functional polymers and dyes. Research could focus on synthesizing polymers or macrocycles containing the this compound unit and evaluating their photophysical properties.

Agrochemicals: Heterocyclic compounds are a cornerstone of the agrochemical industry. The structural motifs present in this compound could be explored for potential herbicidal, fungicidal, or insecticidal activity.

Chemical Biology and Probe Development: The scaffold could be functionalized to create chemical probes for studying biological processes. For instance, the bromine atom could be replaced with a fluorescent tag or a photo-crosslinking group to enable the study of protein-ligand interactions.

Compound List

Compound Name
This compound

Research Trajectories and Potential Impact

Research AreaKey TrajectoryPotential Scientific Impact
Sustainable Synthesis Development of catalytic, one-pot, microwave-assisted methods.Reduced environmental footprint, increased efficiency, and lower cost of production.
Novel Reactivity Exploration of advanced cross-coupling, C-H activation, and cycloaddition reactions.Rapid diversification of the scaffold, enabling access to novel chemical space and complex molecules.
Computational Modeling Integration of DFT, molecular docking, and in silico ADMET prediction.Accelerated design-synthesis-test cycles, rational design of molecules with desired properties.
Automated Production Development of continuous flow and automated library synthesis protocols.Enables scalable production and high-throughput screening for various applications.
Unconventional Applications Investigation in materials science, agrochemicals, and chemical biology.Expands the utility of the oxazole scaffold beyond traditional medicinal chemistry.

Q & A

Basic Question: What are the optimal synthetic routes for 5-Bromo-2-(oxan-4-yl)-1,3-oxazole?

Answer:
The synthesis typically involves cyclization of masked α-halo ketones or brominated intermediates. A validated approach uses 3-bromo-2,2-diethoxy-N-(2-oxoalkyl)propionamides , which cyclize under acidic conditions to form the oxazole ring. For the oxan-4-yl substituent, coupling reactions with tetrahydropyran derivatives are employed. Key steps include:

  • Cyclization : Use of p-toluenesulfonic acid in toluene to drive oxazole ring formation (yields ~80%) .
  • Functionalization : Bromination at the 5-position via electrophilic substitution or cross-coupling with bromine sources.
  • Characterization : Confirm structure via 1^1H NMR (e.g., δ = 8.52 ppm for aromatic protons) and mass spectrometry .

Basic Question: How is the crystal structure of this compound determined?

Answer:
X-ray crystallography is the gold standard. Use SHELX software for structure refinement, particularly SHELXL for small-molecule refinement. Key steps:

  • Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
  • Refinement : Apply anisotropic displacement parameters and resolve disorder using OLEX2 or similar interfaces.
  • Validation : Check for R-factor consistency (e.g., R1<0.05R_1 < 0.05 for high-resolution data) and thermal ellipsoid geometry .

Advanced Question: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:

  • Electrophilic Centers : Identify the bromine atom (C-Br bond length ~1.89 Å) and oxazole ring electron density.
  • Transition States : Calculate activation energies for SNAr (nucleophilic aromatic substitution) mechanisms.
  • Solvent Effects : Include polarizable continuum models (PCM) for reactions in DMSO or THF. Validate with experimental kinetic data .

Advanced Question: How to resolve contradictions in biological activity data for oxazole derivatives?

Answer:
Contradictions often arise from assay conditions or substituent effects. Mitigation strategies:

  • Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls.
  • Structure-Activity Relationships (SAR) : Compare analogs (e.g., replacing oxan-4-yl with piperidine) to isolate substituent effects.
  • Meta-Analysis : Cross-reference datasets from multiple studies (e.g., IC50_{50} variations due to lipophilicity differences) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., oxan-4-yl protons at δ 3.5–4.0 ppm).
  • IR : Detect C-Br stretches (~550 cm1^{-1}) and oxazole ring vibrations (~1600 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+^+ at m/z 291.08) .

Advanced Question: How to design experiments for studying the stability of this compound under varying pH conditions?

Answer:

  • Kinetic Studies : Monitor degradation via HPLC at pH 1–13 (simulated gastric/intestinal fluids).
  • Degradation Products : Identify hydrolyzed products (e.g., oxazole ring opening to form amides) using LC-MS.
  • Temperature Dependence : Apply Arrhenius plots to extrapolate shelf-life at 25°C .

Advanced Question: What strategies improve regioselectivity in oxazole ring functionalization?

Answer:

  • Directing Groups : Install temporary groups (e.g., sulfonamides) to steer bromination to the 5-position.
  • Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–C bond formation.
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates .

Basic Question: How is the purity of this compound validated?

Answer:

  • Chromatography : HPLC with C18 columns (≥95% purity, retention time 8–10 min).
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Check for solvent residues (weight loss <1% up to 150°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.